2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound with the molecular formula C18H18N2S. This compound features a cyclohexylidene group, a thiazole ring, and a nitrile group, making it a molecule of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexylidene Group Introduction: The cyclohexylidene group is introduced via a condensation reaction between cyclohexanone and an appropriate aldehyde or ketone.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring in the thiazole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Thiazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its structural features make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylidene-2-[4-(phenyl)-1,3-thiazol-2-yl]acetonitrile: Lacks the methyl group on the phenyl ring.
2-Cyclohexylidene-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile: Contains a chlorine atom instead of a methyl group.
2-Cyclohexylidene-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: Features a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13-7-9-15(10-8-13)17-12-21-18(20-17)16(11-19)14-5-3-2-4-6-14/h7-10,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMXZNWJDAANME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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